molecular formula C15H13F3N4O3S2 B4594133 ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B4594133
M. Wt: 418.4 g/mol
InChI Key: RBXQSQSERKEULE-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a thieno[2,3-c]pyrazole moiety, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with 2-amino-1,3-thiazole-4-acetic acid ethyl ester under dehydrating conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O3S2/c1-3-25-10(23)4-7-6-26-14(19-7)20-12(24)9-5-8-11(15(16,17)18)21-22(2)13(8)27-9/h5-6H,3-4H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXQSQSERKEULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 3
ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 4
ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

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